molecular formula C23H16N2OS B3591884 N-1-naphthyl-10H-phenothiazine-10-carboxamide

N-1-naphthyl-10H-phenothiazine-10-carboxamide

Cat. No.: B3591884
M. Wt: 368.5 g/mol
InChI Key: CAFPAFCCPPPJNJ-UHFFFAOYSA-N
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Description

“N-1-naphthyl-10H-phenothiazine-10-carboxamide” is a compound that likely contains a phenothiazine core structure, which is a tricyclic compound that consists of two benzene rings joined by a sulfur and nitrogen atom . It also appears to have a carboxamide group attached to the phenothiazine and a naphthyl group attached to the nitrogen of the carboxamide.


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a phenothiazine with a carboxylic acid derivative, such as an acyl chloride, to form the carboxamide. The naphthyl group could be introduced through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple aromatic rings and the carboxamide group. The phenothiazine core would contribute to the planarity of the molecule, while the carboxamide could potentially form hydrogen bonds .


Chemical Reactions Analysis

Phenothiazines are known to undergo a variety of chemical reactions, including oxidation and reduction, and can act as ligands in coordination chemistry . The carboxamide group can also participate in various reactions, such as hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water . The carboxamide could potentially form hydrogen bonds, which could influence its solubility and reactivity .

Mechanism of Action

The mechanism of action of this compound is not clear without further information. Phenothiazines are known to have a variety of biological activities, including antipsychotic and antihistaminic effects .

Properties

IUPAC Name

N-naphthalen-1-ylphenothiazine-10-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2OS/c26-23(24-18-11-7-9-16-8-1-2-10-17(16)18)25-19-12-3-5-14-21(19)27-22-15-6-4-13-20(22)25/h1-15H,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFPAFCCPPPJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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